3-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is an organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring system substituted with a 3-chlorophenyl group and a methylsulfanyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Quinazolines
Quinazoline is a class of organic compounds that consist of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives have been found to possess a broad range of medicinal properties, including anticancer, anti-inflammatory, and antiviral activities .
Sulfides
Sulfides are a class of organic compounds that contain a sulfur atom. They are known to be involved in various biological activities. For example, some sulfides have been found to exhibit antimicrobial and anticancer properties .
Chlorophenyl Compounds
Chlorophenyl is a class of organic compounds that contain a phenyl ring bonded to a chlorine atom. These compounds have been used in various pharmaceuticals and exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorophenyl halides and appropriate nucleophiles.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using methylthiolating agents such as methylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinazoline ring or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and solvents such as dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Quinazolinyl sulfide derivatives: Compounds with similar quinazoline core structures but different substituents.
Phenyl sulfide derivatives: Compounds with phenyl groups substituted with various functional groups.
Uniqueness
3-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is unique due to its specific combination of a 3-chlorophenyl group and a methylsulfanyl group attached to the quinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-2-methylsulfanylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c1-19-15-17-13-8-3-2-7-12(13)14(18-15)20-11-6-4-5-10(16)9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBCUIUYEITPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.